

Lsz-102 Combination Therapy vs. Monotherapy in ER+ Breast Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the clinical performance of **Lsz-102** as a monotherapy versus in combination with other targeted agents for the treatment of Estrogen Receptor-Positive (ER+) breast cancer. The data presented is based on the findings from the Phase I/Ib clinical trial NCT02734615, which evaluated the safety and efficacy of **Lsz-102** alone and in combination with the CDK4/6 inhibitor ribociclib or the PI3Kα inhibitor alpelisib in heavily pretreated patients.

Executive Summary

Lsz-102, an oral selective estrogen receptor degrader (SERD), has been investigated as a novel endocrine therapy for ER+ breast cancer. Clinical data from the NCT02734615 study indicates that while **Lsz-102** monotherapy has a manageable safety profile, its clinical activity is modest in a heavily pretreated patient population. However, when combined with either ribociclib or alpelisib, **Lsz-102** demonstrates significantly improved efficacy, suggesting a synergistic effect in overcoming endocrine resistance. The combination of **Lsz-102** with ribociclib, in particular, showed the most promising clinical activity.

Data Presentation

Table 1: Efficacy of Lsz-102 Monotherapy vs. Combination Therapies[1][2][3]



Treatment Arm	Number of Patients (n)	Objective Response Rate (ORR)	Clinical Benefit Rate (CBR)	Median Progression- Free Survival (PFS) (months)
Arm A: Lsz-102 Monotherapy	78	1.3%	9.1%	1.8
Arm B: Lsz-102 + Ribociclib	76	15.8%	35.5%	6.2
Arm C: Lsz-102 + Alpelisib	39	5.4%	18.9%	3.5

Table 2: Safety and Tolerability - Most Common Adverse

Events[1]

Treatment Arm	Common Adverse Events	
All Arms	Gastrointestinal toxicities (nausea, vomiting, diarrhea, decreased appetite)	
Arm B: Lsz-102 + Ribociclib	Neutropenia, Aspartate aminotransferase abnormalities	
Arm C: Lsz-102 + Alpelisib	Hyperglycemia, Skin rash	

Experimental Protocols

The clinical data presented is from the multicenter, open-label, Phase I/Ib dose-escalation study NCT02734615.

Patient Population: The study enrolled heavily pretreated adult patients with a confirmed diagnosis of ER-positive breast cancer who had shown evidence of progression after endocrine therapy for metastatic disease or progression while on or within 12 months of completing adjuvant therapy.[1] For all arms, prior treatment with fulvestrant, a CDK4/6 inhibitor, or chemotherapy was permitted. For Arm C (Lsz-102 + alpelisib), patients with or without PIK3CA mutations were eligible, but no prior treatment with PI3K, mTOR, or AKT inhibitors was allowed.



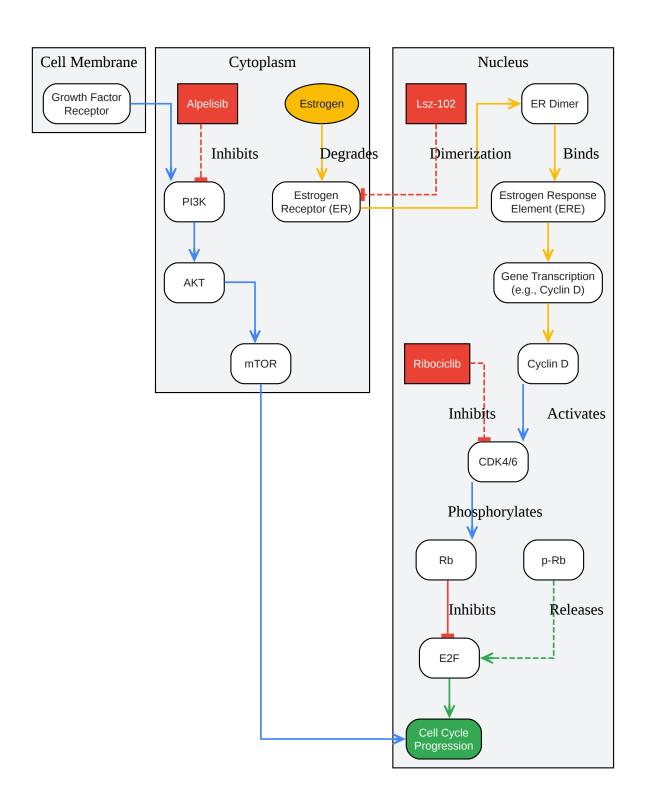
Dosing Regimens:

- Arm A (Monotherapy): Patients received Lsz-102 at doses ranging from 200 to 900 mg once daily.
- Arm B (Combination with Ribociclib): Patients received Lsz-102 at doses ranging from 200 to 600 mg once daily plus ribociclib at doses ranging from 300 to 600 mg per day.
- Arm C (Combination with Alpelisib): Patients received Lsz-102 at doses ranging from 300 to 450 mg once daily plus alpelisib at doses ranging from 200 to 300 mg per day.

Endpoints: The primary objectives of the study were to characterize the safety and tolerability of **Lsz-102** alone or in combination and to identify the recommended doses for expansion. Key secondary outcomes included investigator-assessed clinical response based on RECIST v1.1 criteria.

Mandatory Visualization Signaling Pathways and Drug Intervention Points





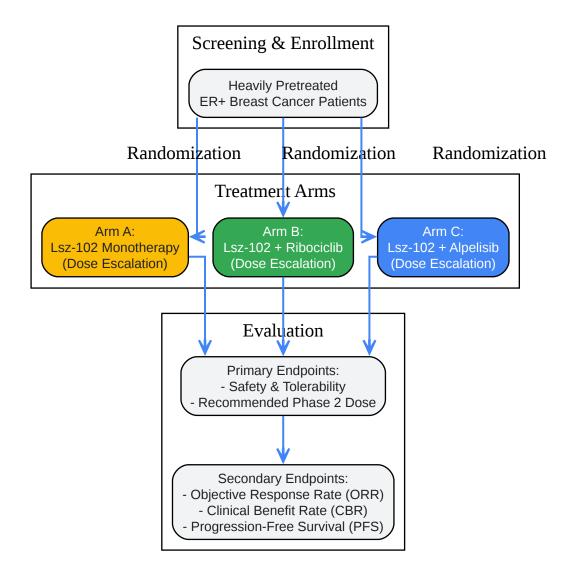
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Caption: Signaling pathways in ER+ breast cancer and points of therapeutic intervention.





Experimental Workflow of the NCT02734615 Trial



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Caption: Simplified workflow of the NCT02734615 clinical trial.

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References



- 1. onclive.com [onclive.com]
- To cite this document: BenchChem. [Lsz-102 Combination Therapy vs. Monotherapy in ER+ Breast Cancer: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608664#lsz-102-combination-therapy-vs-monotherapy-clinical-data]

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